5-Benzylidene-2-thioxo-3-(m-tolyl)imidazolidin-4-one
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Overview
Description
5-Benzylidene-2-thioxo-3-(m-tolyl)imidazolidin-4-one is a heterocyclic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a benzylidene group, a thioxo group, and a tolyl group attached to the imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-2-thioxo-3-(m-tolyl)imidazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazides under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Benzylidene-2-thioxo-3-(m-tolyl)imidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-Benzylidene-2-thioxo-3-(m-tolyl)imidazolidin-4-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Benzylidene-2-thioxo-3-(m-tolyl)imidazolidin-4-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzylidene group can interact with aromatic residues in proteins, affecting their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Benzylidene-2-thioxo-3-p-tolyl-thiazolidin-4-one
- 5-Benzylidene-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one
- 5-(3-Benzyloxy-benzylidene)-2-thioxo-3-m-tolyl-thiazolidin-4-one
Uniqueness
5-Benzylidene-2-thioxo-3-(m-tolyl)imidazolidin-4-one is unique due to its specific substitution pattern on the imidazolidinone ring, which imparts distinct chemical and biological properties. The presence of the m-tolyl group differentiates it from other similar compounds, potentially leading to different reactivity and biological activity profiles.
Properties
Molecular Formula |
C17H14N2OS |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-3-(3-methylphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H14N2OS/c1-12-6-5-9-14(10-12)19-16(20)15(18-17(19)21)11-13-7-3-2-4-8-13/h2-11H,1H3,(H,18,21)/b15-11- |
InChI Key |
FQYFEKWJSHXUAH-PTNGSMBKSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/NC2=S |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CC=C3)NC2=S |
Origin of Product |
United States |
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